For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,3-Divinylbenzene: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1,3-divinylbenzene, a key bifunctional monomer widely utilized in polymer science. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role as a crosslinking agent. Experimental methodologies are provided for key processes involving this compound.
Chemical Structure and Identification
1,3-Divinylbenzene (m-DVB) is an organic compound with the chemical formula C₁₀H₁₀.[1] Its structure consists of a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement of two reactive vinyl groups makes it a crucial component in the formation of crosslinked polymers.[2] Commercial divinylbenzene is often supplied as a mixture of the meta and para isomers, along with corresponding ethylvinylbenzene isomers.[3]
Table 1: Chemical Identification of 1,3-Divinylbenzene
| Identifier | Value |
| IUPAC Name | 1,3-diethenylbenzene[4] |
| Synonyms | m-Divinylbenzene, m-Vinylstyrene[4][5] |
| CAS Number | 108-57-6[1][4] |
| Molecular Formula | C₁₀H₁₀[1][4] |
| Molecular Weight | 130.19 g/mol [1][6] |
| InChI Key | PRJNEUBECVAVAG-UHFFFAOYSA-N[4][5] |
| SMILES | C=Cc1cccc(C=C)c1[5] |
Physicochemical Properties
1,3-Divinylbenzene is a colorless to light yellow liquid with a characteristic aromatic odor.[1][7] It is known for its high reactivity, particularly its tendency to undergo polymerization, which can be violent if not inhibited.[6][8] For this reason, it is typically stored with an inhibitor such as p-tert-butylcatechol.[9]
Table 2: Physical and Chemical Properties of 1,3-Divinylbenzene
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to straw-colored liquid[6][7] |
| Melting Point | -66.9 °C (-88.4 °F)[1] |
| Boiling Point | 195 °C (383 °F) at 760 mmHg[1][6] |
| Density | 0.909 g/cm³ at 20 °C[1] |
| Vapor Pressure | 0.7 mmHg at 25 °C[6][7] |
| Flash Point | 61.7 °C (143 °F)[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, hexane, and toluene.[1][6][10] |
| Refractive Index (n20/D) | 1.561[9][10] |
| Autoignition Temperature | 470 °C (878 °F)[9] |
| Explosive Limits | LEL: 1.1%, UEL: 6.2%[6] |
Synthesis of 1,3-Divinylbenzene
The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of diethylbenzene isomers in the vapor phase.[3][11] This process is typically carried out at high temperatures in the presence of a catalyst, often iron oxide-based.[12]
This protocol is a generalized procedure based on common industrial practices.
Materials:
-
1,3-Diethylbenzene (DEB)
-
Dehydrogenation catalyst (e.g., iron(III) oxide, often promoted with potassium oxide)[3]
-
Steam (as a diluent)
-
Nitrogen (for inert atmosphere)
Equipment:
-
Fixed-bed flow reactor
-
Furnace with temperature controller
-
Condenser
-
Gas-liquid separator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the fixed-bed reactor with the dehydrogenation catalyst.
-
Purge the system with nitrogen to remove air.
-
Heat the reactor to the reaction temperature, typically between 550-650 °C.[3]
-
Introduce steam into the reactor. The weight ratio of water to diethylbenzene is generally maintained between 2:1 and 5:1.[3]
-
Feed the 1,3-diethylbenzene into the reactor at a controlled liquid hourly space velocity (LHSV), typically in the range of 0.05-0.3 h⁻¹.[3]
-
The reaction product gas exiting the reactor is passed through a condenser to cool it.[11]
-
The condensed liquid is collected in a gas-liquid separator.
-
The organic phase, containing 1,3-divinylbenzene, unreacted 1,3-diethylbenzene, ethylvinylbenzene, and other byproducts, is separated from the aqueous phase.
-
The product mixture is then purified, typically by vacuum distillation, to isolate the 1,3-divinylbenzene.
-
The composition of the product mixture can be analyzed using gas chromatography.[12]
Caption: Workflow for the synthesis of 1,3-divinylbenzene.
Applications in Polymer Science
The primary application of 1,3-divinylbenzene is as a crosslinking agent in the production of polymers.[1][2] Its two vinyl groups can participate in polymerization reactions, forming a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[2]
One of the most significant uses of 1,3-divinylbenzene is in the copolymerization with styrene to produce crosslinked polystyrene beads. These beads are the precursors for the manufacturing of ion-exchange resins, which are crucial in water purification and separation processes.[1][2]
This procedure describes a typical suspension polymerization method.
Materials:
-
Styrene (monomer)
-
1,3-Divinylbenzene (crosslinker)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent/stabilizer)
-
Toluene or another inert solvent (porogen, to create pores)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
Procedure:
-
Prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.2% w/v) in deionized water in the reaction flask.
-
Prepare the organic phase by mixing styrene, 1,3-divinylbenzene, benzoyl peroxide, and the porogen (toluene). The amount of DVB typically ranges from 5% to 60% of the monomer mixture.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 80 °C) with continuous stirring (e.g., 360 rpm) to create a stable suspension.[5]
-
Slowly add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the size of the monomer droplets, which will become the polymer beads.
-
Maintain the reaction at temperature for several hours (e.g., 24 hours) to ensure complete polymerization.[5]
-
After the reaction is complete, the resulting polymer beads are filtered and washed extensively with hot water and then with a solvent like ethanol to remove unreacted monomers and the porogen.[5]
-
The beads are then dried in an oven at a moderate temperature (e.g., 50 °C).[5]
Caption: Workflow for the synthesis of S-DVB copolymer beads.
The S-DVB beads can be functionalized to create ion-exchange resins. For cation-exchange resins, this is typically achieved through sulfonation.
Materials:
-
Dried Styrene-Divinylbenzene copolymer beads
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (swelling agent)
Equipment:
-
Reaction flask with a stirrer
-
Temperature-controlled oil bath
-
Filtration apparatus
Procedure:
-
Swell the dry S-DVB beads in dichloromethane for approximately 30 minutes.[6]
-
Remove the dichloromethane and add concentrated sulfuric acid to the swollen beads.[6]
-
Heat the mixture in an oil bath to the desired temperature (e.g., 70 °C) and maintain for a specific duration (e.g., 0-210 minutes) with periodic shaking. The reaction time determines the degree of sulfonation.[6]
-
After the reaction, cool the mixture and carefully filter the sulfonated resin.
-
Wash the resin beads thoroughly with excess deionized water until the washings are neutral (pH 7).[6]
-
Dry the resulting cation-exchange resin at a moderate temperature (e.g., 50 °C for 6 hours).[6]
Caption: Logical workflow for the sulfonation of S-DVB beads.
Safety and Handling
1,3-Divinylbenzene is a combustible liquid and can cause skin and eye irritation.[13][14][15] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[13] Due to its tendency to polymerize, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13][15] The presence of an inhibitor is crucial for safe storage.[6]
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling 1,3-divinylbenzene.[13]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. CN1915941A - Method for producing diethylbenzene through dehydrogenation of diethyl benzene - Google Patents [patents.google.com]
- 4. scienceasia.org [scienceasia.org]
- 5. redalyc.org [redalyc.org]
- 6. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]
- 10. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vurup.sk [vurup.sk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. future4200.com [future4200.com]
